Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7NO4S and a molecular weight of 237.23 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate typically involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions . The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) using microwave irradiation to accelerate the process . This method provides a rapid and efficient route to the desired product with high yields.
Chemical Reactions Analysis
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and m-chloroperbenzoic acid . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing heterocyclic structures.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate is primarily related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, derivatives of this compound have been shown to inhibit certain kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
Methyl 5-nitrobenzo[b]thiophene-2-carboxamide: This compound has an amide group instead of an ester group, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 5-nitro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVZEJHBIFIMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363398 | |
Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20699-86-9 | |
Record name | methyl 5-nitrobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-nitro-1-benzothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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